molecular formula C43H88O3 B12560250 1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol CAS No. 189301-41-5

1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol

Cat. No.: B12560250
CAS No.: 189301-41-5
M. Wt: 653.2 g/mol
InChI Key: IUIJIMKVPABOGF-RZYBXOIBSA-N
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Description

1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two long alkyl chains attached to a central glycerol backbone, making it a significant molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol typically involves the reaction of glycerol with 3,7,11,15-tetramethylhexadecanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological membranes and lipid bilayers.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the formulation of cosmetics, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the absorption and distribution of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}ethane
  • 1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}butane

Uniqueness

1,3-Bis{[(7R,11R)-3,7,11,15-tetramethylhexadecyl]oxy}propan-2-ol stands out due to its specific glycerol backbone, which provides unique chemical and physical properties. Its ability to integrate into lipid bilayers and affect membrane dynamics makes it particularly valuable in biological and medical research.

Properties

CAS No.

189301-41-5

Molecular Formula

C43H88O3

Molecular Weight

653.2 g/mol

IUPAC Name

1,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propan-2-ol

InChI

InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-33-43(44)34-46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37-,38-,39-,40-,41?,42?,43?/m1/s1

InChI Key

IUIJIMKVPABOGF-RZYBXOIBSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(C)CCOCC(COCCC(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COCCC(C)CCCC(C)CCCC(C)CCCC(C)C)O

Origin of Product

United States

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